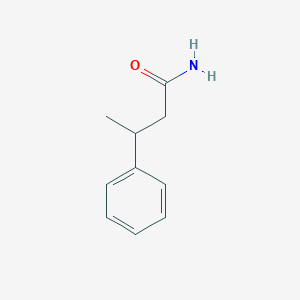

3-Phenylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-phenylbutanamide |

InChI |

InChI=1S/C10H13NO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |

InChI Key |

JUVMQASSLFSYIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylbutanamide and Its Derivatives

Classical Amidation Approaches for 3-Phenylbutanamide

The synthesis of amides is a fundamental transformation in organic chemistry, and classical methods remain relevant for the preparation of this compound. These approaches typically involve the coupling of a carboxylic acid or its derivative with an amine.

Amidation of 3-Phenylbutanoic Acid Derivatives

The most direct classical route to this compound involves the amidation of 3-phenylbutanoic acid or its activated derivatives. In one example, 3-phenylbutanoic acid can be reacted with an amine in the presence of a coupling agent to form the corresponding amide. While specific examples for the direct amidation of 3-phenylbutanoic acid to the primary amide are not extensively detailed in the provided results, the general principles of amide bond formation are well-established. For instance, the synthesis of N-substituted amides, such as N-allyl-4-phenylbutanamide, has been documented, showcasing the versatility of this approach. nih.gov

A related synthesis involves the reaction of aniline (B41778) with ethyl acetoacetate (B1235776) at high temperatures to produce 3-oxo-N-phenylbutanamide. chula.ac.th This intermediate can then be further modified. Another patented method describes a multi-step synthesis starting from benzaldehyde (B42025) and ethyl acetoacetate to eventually yield 4-amino-3-phenylbutyric acid, which involves the formation of an amide intermediate, 5-amino-5-oxo-3-phenyl-pentanoic acid, through the hydrolysis of 3-phenylglutaric anhydride (B1165640) with strong aqueous ammonia. google.com

Coupling Reagents and Conditions in Amidation Processes

The efficiency of amide bond formation is heavily reliant on the choice of coupling reagents and reaction conditions. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are effective for preparing amides from carboxylic acids. peptide.comiris-biotech.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization. peptide.com

Uronium and phosphonium (B103445) salt-based reagents represent a more modern and often more reactive class of coupling agents. iris-biotech.de Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high efficiency and rapid reaction times. peptide.comiris-biotech.de For instance, HATU is noted for its fast reactions and ability to minimize epimerization. peptide.com

Recent developments have also introduced novel coupling agents. For example, (o-CF3PhO)3P has been reported as a simple and effective coupling agent for direct amidation. researchgate.net Additionally, organoboron catalysts, such as electron-deficient aryl boronic acids, have been shown to effectively catalyze the dehydrative condensation of carboxylic acids and amines. rsc.org The choice of solvent is also crucial, with common options including dichloromethane, dimethylformamide (DMF), and toluene. rsc.orgrsc.org

Advanced Synthetic Routes for Functionalized 3-Phenylbutanamides

Modern synthetic chemistry offers sophisticated methods for introducing functional groups onto the this compound scaffold, enabling the creation of diverse derivatives with potentially enhanced properties.

Synthesis of Halogenated 3-Oxo-N-phenylbutanamide Derivatives

Halogenated derivatives of 3-oxo-N-phenylbutanamide are valuable intermediates in organic synthesis. Advanced methods have been developed for their efficient preparation.

Hypervalent iodine reagents, particularly (diacetoxyiodo)benzene (B116549) (DIB), have emerged as powerful tools for oxidative transformations due to their low toxicity and high reactivity. beilstein-journals.orgd-nb.info In a notable application, DIB, in the presence of a Lewis acid, can induce the cleavage of a carbon-carbon bond in 3-oxo-N-phenylbutanamides to directly prepare 2,2-dihalo-N-phenylacetamides. beilstein-journals.orgd-nb.inforesearchgate.net

The reaction is typically carried out at room temperature in a solvent like dioxane. beilstein-journals.orgd-nb.info The choice of Lewis acid is critical for the success of this transformation, with zinc(II) chloride (ZnCl2) and iron(III) chloride (FeCl3) being effective catalysts. beilstein-journals.orgd-nb.info Optimal conditions for the dichlorination of 3-oxo-N-phenylbutanamide were found to be 1.3 equivalents of DIB and 1.5 equivalents of ZnCl2 in dioxane for one hour. beilstein-journals.orgd-nb.inforesearchgate.net This method is not only efficient but also demonstrates good substrate scope, tolerating various substituents on the phenyl ring. beilstein-journals.orgresearchgate.net

A plausible mechanism involves the initial generation of a chlorinating agent, (dichloroiodo)benzene (PhICl2), from DIB and the Lewis acid. beilstein-journals.orgd-nb.info This is followed by the dichlorination of the β-keto amide. The Lewis acid also activates the 1,3-dicarbonyl system, facilitating the subsequent transformations. beilstein-journals.orgd-nb.info

The synthesis of dihalogenated derivatives can also be achieved using other protocols. The DIB-mediated reaction can be adapted for dibromination by using zinc(II) bromide (ZnBr2) as the bromine source under similar conditions, affording the corresponding dibromoacetamides in good to excellent yields. researchgate.net This broadens the applicability of the hypervalent iodine-based methodology.

The reaction of 3-oxo-N-phenylbutanamide derivatives with Vilsmeier reagents, such as POCl3/DMF, can lead to halogenated pyridin-2(1H)-ones, showcasing a cyclization-halogenation pathway. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Oxo-N-phenylbutanamide | DIB, ZnCl2, Dioxane | 2,2-Dichloro-N-phenylacetamide | Good | beilstein-journals.orgd-nb.info |

| 3-Oxo-N-phenylbutanamide | DIB, ZnBr2, Dioxane | 2,2-Dibromo-N-phenylacetamide | Good to Excellent | researchgate.net |

| N-(Substituted-phenyl)-3-oxobutanamide | DIB, ZnCl2, Dioxane | N-(Substituted-phenyl) dichloroacetamides | Good | beilstein-journals.orgresearchgate.net |

Synthesis of Hydroxyimino Derivatives

The introduction of a hydroxyimino group, also known as an oxime, into the this compound structure is a key transformation for creating valuable intermediates. A primary method for this conversion is the nitrosation of a ketone precursor, specifically at the C2 position.

One of the most direct approaches involves the nitrosation of 3-oxo-N-phenylbutanamide. This reaction is typically performed using a nitrosating agent like sodium nitrite (B80452) (NaNO₂) under acidic conditions, often with acetic acid. The reaction mechanism proceeds through the in-situ generation of hydroxylamine (B1172632) from sodium nitrite and acid, which then reacts with the ketone's carbonyl group to form the oxime. Temperature control is a critical parameter in this synthesis, with reactions often conducted at 0°C to prevent side reactions and ensure the selective formation of the desired product. This method predominantly yields the (2Z)-hydroxyimino isomer, which is the more thermodynamically stable configuration.

Recent advancements have explored the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), for oxidative reactions on 3-oxo-N-phenylbutanamide derivatives. These reactions are often catalyzed by Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) to enhance yield and selectivity. The optimization of these oxidative methods can be tailored to generate hydroxyimino derivatives by carefully controlling the stoichiometry of the reagents and the reaction conditions.

| Method | Starting Material | Key Reagents | Typical Conditions | Key Outcome |

| Nitrosation | 3-oxo-N-phenylbutanamide | Sodium nitrite (NaNO₂), Acetic Acid | 0°C, 1-2 hours | Predominant formation of the (2Z)-hydroxyimino isomer. |

| Oxidative Method | 3-oxo-N-phenylbutanamide derivatives | (Diacetoxyiodo)benzene (PhI(OAc)₂), Lewis Acid (e.g., ZnCl₂) | Dioxane or DMF, Room Temperature | Can be adapted for hydroxyimino compound synthesis with controlled stoichiometry. |

Synthesis of Alpha-Substituted 3-Phenylbutanamides

The alpha-position (C2) of the butanamide chain is a common site for substitution, allowing for the introduction of various functional groups. A general strategy for alpha-substitution involves the deprotonation of the alpha-carbon followed by reaction with an electrophile. For instance, α-substituted vinyl acetic acids can be prepared by treating vinyl acetic acid with a strong base like lithium diisopropylamide (LDA) to form a dianion, which is then reacted with an alkylating agent. rsc.org These substituted acids can subsequently be converted to the corresponding amides.

Another approach involves the modification of a pre-existing functional group at the alpha-position. For example, a novel method for the synthesis of 2,2-dihalo-N-phenylacetamides proceeds from 3-oxo-butanamides. beilstein-journals.org This transformation involves the cleavage of a carbon-carbon bond and is facilitated by (diacetoxyiodo)benzene (DIB) in the presence of a Lewis acid, which also serves as the halogen source. beilstein-journals.org This protocol highlights the utility of hypervalent iodine reagents in creating α,α-disubstituted acetamides. beilstein-journals.org

Furthermore, specific alpha-substituted derivatives can be synthesized through multi-step sequences. The synthesis of (+)-cis-4-(N-adamantyl-N-methylamino)-2,3-methano-2-phenylbutan-1-ol, an anti-Alzheimer's candidate, involves the creation of a cyclopropane (B1198618) ring at the α- and β-positions of the butanamide backbone. researchgate.net The key intermediate, a 2,3-methano-3-phenylbutanoic acid, is then amidated to form the corresponding butanamide derivative. researchgate.net

| Substitution Type | Methodology | Key Reagents | Significance |

| Alpha-Alkylation | Deprotonation followed by alkylation of a vinyl acetic acid precursor. rsc.org | Lithium diisopropylamide (LDA), Alkylating agent | General route to α-mono-substituted butanamides. rsc.org |

| Alpha, Alpha-Dihalogenation | Oxidative C-C bond cleavage of 3-oxo-butanamides. beilstein-journals.org | (Diacetoxyiodo)benzene (DIB), Lewis acid | Provides a direct route to 2,2-dihalo-N-phenylacetamides. beilstein-journals.org |

| Alpha, Beta-Cyclopropanation | Catalytic enantioselective Simmons-Smith reaction on an alkene precursor, followed by oxidation and amidation. researchgate.net | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Oxidizing agents | Creates stereochemically complex, cyclopropanated butanamide analogs. researchgate.net |

Formation of Poly-substituted Butanamide Scaffolds

The butanamide framework serves as a versatile starting point for the construction of more complex, poly-substituted molecular scaffolds, particularly heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry.

One example is the development of 4-substituted pyrrolidone butanamides as potential antiepileptic agents. acs.org A systematic investigation of the pyrrolidone acetamide (B32628) scaffold revealed that substitution at the 4-position of the lactam ring with small hydrophobic groups could significantly improve potency. This led to the identification of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide as a promising clinical candidate, demonstrating how modifications distal to the butanamide core can be achieved. acs.org

The butanamide moiety can also be incorporated into more complex fused ring systems. A tandem synthesis using a Tf₂O-mediated reaction of amino amides and aldehydes has been developed to create tetrahydropyrroloquinazolines. acs.org In this process, an alkyl tether linking the amide and amine functionalities forms a saturated ring fused to the quinazoline (B50416) core. acs.org

Furthermore, 3-oxo-N-phenylbutanamide itself can act as a key building block. In a zirconium-catalyzed reaction, it reacts with N-acyl α-aminoaldehydes to form tetrasubstituted 1,3-diacylpyrroles. acs.org This method provides a mild pathway to highly functionalized pyrrole (B145914) structures, which are prevalent in biologically active molecules. acs.org

| Scaffold Type | Synthetic Strategy | Key Precursors/Reagents | Resulting Structure |

| Pyrrolidone Butanamides | Modification of a pyrrolidone ring attached to a butanamide side chain. acs.org | 4-substituted pyrrolidone intermediates | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. acs.org |

| Tetrahydropyrroloquinazolines | Tf₂O-mediated tandem cyclization. acs.org | Amino amides, Aldehydes, Triflic anhydride (Tf₂O) | Fused heterocyclic system containing the butanamide-derived structure. acs.org |

| Tetrasubstituted Pyrroles | Zirconium-catalyzed condensation/cyclization. acs.org | 3-oxo-N-phenylbutanamide, N-acyl α-aminoaldehydes, Zr catalyst | Highly functionalized 1,3-diacylpyrroles. acs.org |

Considerations for Industrial-Scale Production Methodologies for this compound Analogs

The transition from laboratory-scale synthesis to industrial-scale production of this compound analogs requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Key aspects include the selection of robust and scalable synthetic routes, optimization of reaction conditions, and development of practical purification methods.

Process optimization is paramount. This includes fine-tuning reaction parameters such as temperature, pressure, and catalyst loading. In the synthesis of hydroxyimino derivatives, maintaining a low temperature (0°C) is critical for selectivity, a parameter that must be precisely controlled in large reactors. For industrial applications, batch reactions employing catalysts are often used to improve yield and purity. The choice of solvents is also crucial, favoring those that are effective, safe, and easily recoverable.

Chemical Transformations and Reactivity of 3 Phenylbutanamide Systems

Fundamental Reaction Pathways of the Amide Moiety

The amide functional group is characterized by a resonance structure that delocalizes the nitrogen lone pair electrons into the carbonyl group, rendering it relatively unreactive compared to other carbonyl derivatives. masterorganicchemistry.com However, under specific conditions, it can undergo both oxidation and reduction.

Oxidation Reactions and Derived Product Formations

The oxidation of amides is a challenging transformation that typically requires potent oxidizing agents or catalytic systems. For N-substituted amides, oxidation can lead to the formation of imides or involve cleavage of adjacent C-H or C-N bonds. chemrxiv.orgnih.gov

One notable method involves oxoammonium-catalyzed oxidation, which proceeds via a hydride transfer mechanism. chemrxiv.orgacs.org This approach can convert a broad range of amides into their corresponding imides. Another strategy employs ruthenium porphyrin catalysts with pyridine (B92270) N-oxides. This system can facilitate an oxidative C-N bond cleavage at the less substituted carbon, converting N-acyl cyclic amines into N-acyl amino acids. nih.gov While not directly involving 3-phenylbutanamide, these findings illustrate fundamental oxidative pathways applicable to amide systems.

Table 1: Representative Oxidation Reactions of Amide Systems

| Catalyst/Reagent System | Substrate Type | Major Product Type | Reference |

|---|---|---|---|

| ketoABNO / mCPBA | N-substituted amines/amides | Imides | chemrxiv.orgacs.org |

Reduction Pathways Leading to Amine Derivatives

Amides can be effectively reduced to their corresponding amines using strong reducing agents. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of an amide results in the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms, converting the carbonyl group into a methylene (B1212753) (-CH₂) group. chemistrysteps.comorgoreview.com

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting intermediate coordinates with the aluminum species, making the oxygen a good leaving group. A subsequent elimination forms an iminium ion, which is then reduced by a second equivalent of hydride to yield the final amine product. libretexts.orgchemistrysteps.comchemistrysteps.com This method is applicable to primary, secondary, and tertiary amides, yielding the corresponding amines. masterorganicchemistry.comorgoreview.com

Other reducing agents have also been developed. For instance, 9-Borabicyclo[3.3.1]nonane (9-BBN) is a milder reagent that can be used for the reduction of tertiary amides to tertiary amines. orgoreview.comchemistrysteps.com

Table 2: Common Reducing Agents for Amide to Amine Conversion

| Reagent | Substrate Scope | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary Amides | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, non-selective, reduces many other functional groups. masterorganicchemistry.comlibretexts.org |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Primarily Tertiary Amides | THF, elevated temperatures | Milder and more selective than LiAlH₄. orgoreview.comchemistrysteps.com |

Reactions Involving Substituents on the Butanamide Backbone

The butanamide backbone of this compound offers additional sites for chemical modification, including the phenyl ring and the alpha and beta carbon positions.

Nucleophilic and Electrophilic Substitution Reactions on Aryl Moieties

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the nature of the substituent attached to the ring—in this case, the butanamide group. The amide functionality, specifically the nitrogen atom attached to the carbonyl group, acts as an ortho-, para-director and an activating group due to the resonance donation of its lone pair of electrons into the aromatic system. However, this activating effect is attenuated compared to a simple amino group because the lone pair is also delocalized onto the adjacent carbonyl oxygen. libretexts.org

Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield predominantly ortho- and para-substituted products. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SɴAr) on the phenyl ring of this compound is generally not feasible. SɴAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). nih.govsemanticscholar.org The butanamide substituent is not sufficiently electron-withdrawing to facilitate this reaction pathway on the parent molecule. However, derivatives of this compound that contain such activating groups could undergo SɴAr reactions. digitellinc.comresearchgate.net

Halogenation and Derivatization at Alpha and Beta Positions

The aliphatic chain of this compound presents two key positions for functionalization: the α-carbon (C2) and the β-carbon (C3).

Alpha (α) Position: The protons on the carbon atom adjacent to the amide carbonyl (the α-carbon) are weakly acidic. Under strongly basic conditions, deprotonation can occur to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles, including halogens (e.g., Br₂ or I₂), allowing for α-halogenation.

Beta (β) Position: The β-carbon is a benzylic position, meaning it is directly attached to the phenyl ring. This position is susceptible to free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). The stability of the intermediate benzylic radical facilitates this reaction.

Carbon-Carbon Bond Cleavage Reactions of 3-Oxo-N-phenylbutanamides

The derivative 3-oxo-N-phenylbutanamide, also known as acetoacetanilide, is a β-keto amide. matrix-fine-chemicals.comnist.gov This class of compounds possesses a unique reactivity profile due to the juxtaposition of the ketone and amide carbonyl groups. researchgate.net One significant reaction pathway for β-dicarbonyl compounds is carbon-carbon bond cleavage.

Under certain conditions, such as treatment with a strong base or in some acidic media, 3-oxo-N-phenylbutanamide can undergo a retro-Claisen condensation-type reaction. This involves the cleavage of the C2-C3 bond (the bond between the α-carbon and the ketone carbonyl). For example, treatment with a strong base can lead to the formation of an amide anion and an acetyl fragment. This reactivity is a key feature in the synthetic utility of β-keto amides and their thioamide analogs. chim.itnih.gov The cleavage of C-C bonds provides a powerful strategy for molecular reconstruction in organic synthesis. researchgate.netrsc.org

Mechanistic Investigations of C-C Bond Scission Processes

Detailed mechanistic studies focusing specifically on the C-C bond scission of this compound are not prominently featured in the reviewed literature. General principles of C-C bond activation and cleavage in organic molecules, often facilitated by transition metal catalysts, provide a foundational understanding. However, direct experimental or computational studies on this compound itself are scarce.

Research in related areas, such as the rhodium-catalyzed activation of C-C bonds in cyclobutanones, demonstrates the feasibility of cleaving unstrained carbon-carbon bonds. nih.gov These processes typically involve oxidative addition of a C-C bond to a metal center, followed by further transformation. nih.govnih.gov Theoretical studies, for instance on the cleavage of the N-N bond in pyrazolones catalyzed by rhodium(III), highlight the intricate pathways that such reactions can follow, involving changes in the oxidation state of the metal catalyst. rsc.org In the context of aromatic radical cations, mechanisms of β-bond-cleavage have been explored, which could be conceptually relevant to potential oxidative C-C bond cleavage in this compound derivatives under specific conditions. cmu.edu

However, without specific studies on this compound, any proposed mechanism for its C-C bond scission would be speculative and extrapolated from research on other molecular systems. There is no specific data available to populate tables or provide detailed research findings on this topic for this compound.

Cyclization and Annulation Reactions Involving this compound Precursors

The use of this compound as a direct precursor in cyclization and annulation reactions to form heterocyclic systems is not extensively reported. While the synthesis of nitrogen-containing heterocycles is a vast area of chemical research, and various cyclization and annulation strategies exist, harvard.edursc.org specific examples starting from this compound are not readily found.

Methodologies for constructing heterocycles often involve precursors with greater functional complexity or specific activation sites that facilitate the desired ring-forming reactions. For instance, rhodium(III)-catalyzed C-H bond activation has been employed for the synthesis of various nitrogen heterocycles, but these examples typically involve substrates with directing groups that facilitate intramolecular reactions. snnu.edu.cnmdpi.com Other strategies include the synthesis of heterocyclic compounds from chalcones semanticscholar.org or through multi-component reactions to build complex scaffolds. mdpi.comnih.gov

The potential for this compound to act as a precursor in such reactions would likely require derivatization to introduce the necessary reactive handles for cyclization or annulation. As the primary literature does not provide direct examples of such transformations starting from this compound, a detailed discussion with specific research findings and data tables cannot be constructed.

Stereochemical Control and Asymmetric Synthesis of Chiral 3 Phenylbutanamides

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 3-phenylbutanamides, this is predominantly achieved through two main strategies: the use of chiral auxiliaries that temporarily impart chirality to the molecule, and the application of chiral catalysts that create a chiral environment for the reaction.

Chiral Auxiliary Approaches in Butanamide Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. uwindsor.ca This strategy has been effectively applied in the synthesis of various chiral compounds, including butanamide derivatives. researchgate.net

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netresearchgate.net These are typically derived from readily available and inexpensive chiral amino acids. uwindsor.casantiago-lab.com The substrate is first acylated with the Evans auxiliary to form a chiral imide. santiago-lab.com Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined enolate. uwindsor.casantiago-lab.com The steric bulk of the substituent on the oxazolidinone ring directs the approach of an electrophile from the less hindered face of the enolate, leading to a highly diastereoselective alkylation. uwindsor.caubc.ca Subsequent cleavage of the auxiliary, which can be achieved through various hydrolytic or reductive methods, affords the desired chiral carboxylic acid, alcohol, or other derivatives, including butanamides. uwindsor.casantiago-lab.com

Another notable chiral auxiliary is pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.edu Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. harvard.edu Similar to Evans auxiliaries, the chiral framework of pseudoephedrine controls the trajectory of the incoming electrophile. harvard.edu Pseudoephenamine has been shown to be a particularly effective auxiliary, in some cases providing even higher diastereoselectivities than pseudoephedrine, especially in the formation of quaternary carbon centers. nih.gov A significant advantage of pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu The removal of these auxiliaries can yield a variety of enantiomerically enriched compounds. harvard.edu

The general workflow for utilizing chiral auxiliaries in the synthesis of a generic chiral butanamide is outlined below:

| Step | Description |

| 1. Attachment | The prochiral butanoic acid derivative is covalently bonded to the chiral auxiliary (e.g., Evans oxazolidinone or pseudoephenamine). |

| 2. Diastereoselective Reaction | The resulting chiral adduct undergoes a diastereoselective transformation, such as enolate alkylation, to introduce the desired stereocenter. |

| 3. Cleavage | The chiral auxiliary is removed from the product under conditions that do not cause racemization, yielding the enantiomerically enriched butanamide derivative. |

Chiral Catalyst-Mediated Asymmetric Synthesis of 3-Phenylbutanamides

Catalytic asymmetric synthesis is a powerful approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. chiralpedia.com This strategy is often more atom-economical and efficient than using stoichiometric chiral auxiliaries. For the synthesis of 3-phenylbutanamides, several catalytic methodologies have been developed, including organocatalysis, transition metal catalysis, and innovative photoenzymatic approaches.

Organocatalysis employs small organic molecules to catalyze chemical transformations. researchgate.net This field has grown rapidly, offering a metal-free alternative for asymmetric synthesis. researchgate.net Chiral amines, such as proline and its derivatives, are common organocatalysts that can activate substrates through the formation of enamines or iminium ions. mdpi.com For the synthesis of chiral butanamides, organocatalytic conjugate addition reactions are particularly relevant. For instance, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, can establish the stereocenter at the β-position. While direct examples for 3-phenylbutanamide are not prevalent in the provided context, the principles of asymmetric organocatalysis are broadly applicable.

Transition metal catalysis is a cornerstone of modern organic synthesis. researchgate.netnih.gov Chiral complexes of metals like copper, palladium, rhodium, and iridium are highly effective in a wide range of asymmetric transformations. researchgate.net Copper(II) complexes with chiral ligands, such as those derived from 1,2-diaminocyclohexane or bis(oxazoline) (Box) ligands, have been successfully used in asymmetric catalysis. researchgate.net For instance, copper(II)-PhBox complexes have been employed in the kinetic resolution of 3-hydroxyalkanamides, demonstrating their ability to discriminate between enantiomers. researchgate.net This catalytic system could potentially be adapted for the asymmetric synthesis of this compound derivatives through conjugate addition or other C-C bond-forming reactions.

A novel and green approach to asymmetric synthesis involves the merger of photocatalysis and enzyme catalysis. osti.govresearchgate.net Photoenzymatic catalysis can achieve reactions that are not accessible through traditional enzymatic or chemical catalysis. nih.gov Specifically, ene-reductases, under visible light irradiation, can catalyze the intermolecular radical hydroalkylation of terminal alkenes with α-halo carbonyl compounds. osti.govnih.gov This method allows for the synthesis of γ-chiral carbonyl compounds with excellent yields and enantioselectivities. nih.gov Mechanistic studies suggest that the formation of a complex between the substrates and the ene-reductase at the enzyme's active site is key to the enantioselective photo-induced radical reaction. osti.govnih.gov This innovative approach could be applied to the synthesis of chiral this compound precursors.

Kinetic Resolution of Racemic this compound Derivatives

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Non-enzymatic kinetic resolution of racemic 3-hydroxyalkanamides has been achieved with high selectivity through benzoylation using a chiral copper(II) catalyst. researchgate.net Specifically, the combination of copper(II) triflate and (R,R)-PhBox as the catalyst can effectively differentiate between the enantiomers of 3-hydroxy-N-phenylbutanamide. researchgate.netresearchgate.net The selectivity of this process is influenced by the substituents on the amide nitrogen and the structure of the 3-hydroxyalkanamide. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orgnih.gov This has been demonstrated in the hydrolytic DKR of racemic 3-phenyl-2-oxetanone (a precursor to 3-phenylbutanoic acid derivatives) using a chiral phase-transfer catalyst. rsc.orgnih.gov

The following table summarizes the key features of different stereochemical control strategies for this compound synthesis:

| Strategy | Key Features | Advantages |

| Chiral Auxiliaries | Stoichiometric use of a chiral directing group. wikipedia.org | High diastereoselectivity, well-established methods. researchgate.net |

| Organocatalysis | Metal-free catalysis using small organic molecules. researchgate.net | Environmentally benign, avoids metal contamination. |

| Transition Metal Catalysis | Catalytic use of chiral metal complexes. researchgate.net | High efficiency and enantioselectivity. chiralpedia.com |

| Photoenzymatic Catalysis | Combination of light and enzymes for novel reactivity. osti.gov | Green chemistry approach, high selectivity. nih.gov |

| Kinetic Resolution | Separation of enantiomers based on reaction rates. researchgate.net | Effective for resolving racemic mixtures. |

| Dynamic Kinetic Resolution | Kinetic resolution with in situ racemization. rsc.org | Potentially 100% yield of the desired enantiomer. |

Diastereoselective Transformations Involving 3-Phenylbutanamides

The utility of chiral this compound derivatives in diastereoselective synthesis is a subject of ongoing research. While comprehensive studies focusing solely on this compound are not abundant, the principles of asymmetric induction observed in structurally related chiral amides can be extrapolated. Diastereoselective transformations involving these compounds typically rely on the chiral 3-phenylbutyl group to create a sterically and/or electronically biased environment, which directs the approach of incoming reagents to one face of a prochiral center.

One of the key strategies in asymmetric synthesis is the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, and are subsequently removed. While specific examples detailing the use of this compound itself as a chiral auxiliary are not extensively documented in readily available literature, the underlying principles are well-established with other chiral amide systems. These reactions often involve the formation of an enolate or an equivalent nucleophilic species, where the chiral amide auxiliary dictates the stereochemical outcome of subsequent reactions such as alkylation, aldol (B89426) additions, or Michael additions.

Diastereoselective Alkylation:

A hypothetical, yet illustrative, example of a diastereoselective transformation involving a chiral this compound derivative is the alkylation of its corresponding enolate. In such a reaction, the chiral center at the C3 position of the butanamide backbone would influence the conformation of the enolate, leading to a preferential attack of an electrophile from the less sterically hindered face. The diastereoselectivity of this process would be dependent on several factors, including the nature of the base used for enolization, the solvent, the reaction temperature, and the structure of the electrophile.

Diastereoselective Reduction:

Another area where chiral this compound derivatives could exert stereocontrol is in the diastereoselective reduction of a carbonyl group within the molecule. For instance, if a this compound derivative contains a ketone functionality, its reduction with a hydride reagent could proceed with a preference for one diastereomer over the other. The chiral 3-phenylbutyl group would again play a critical role in directing the approach of the hydride to the carbonyl carbon.

Research Findings:

Detailed research specifically documenting diastereoselective transformations of this compound with comprehensive data tables is limited in publicly accessible scientific literature. However, the broader field of asymmetric synthesis provides a strong foundation for predicting the behavior of this compound in such reactions. Studies on other chiral amides have demonstrated that high levels of diastereoselectivity can be achieved in a variety of transformations. For example, the use of pseudoephedrine as a chiral auxiliary in Michael reactions has been shown to be highly effective. It is plausible that chiral this compound derivatives could exhibit similar efficacy in directing stereoselective transformations.

The following table provides a hypothetical representation of data that could be expected from a study on the diastereoselective alkylation of a chiral this compound derivative. This is intended to be illustrative of the type of research findings that would be relevant to this topic.

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | LDA | THF | -78 | 85:15 |

| 2 | Benzyl Bromide | LHMDS | Toluene | -78 | 90:10 |

| 3 | Allyl Bromide | KHMDS | THF | -78 | 88:12 |

| 4 | Isopropyl Iodide | LDA | THF | -78 | 70:30 |

Advanced Mechanistic Studies and Catalysis in 3 Phenylbutanamide Chemistry

Catalytic Systems and Their Role in 3-Phenylbutanamide Synthesis and Transformation

Catalytic systems are fundamental in modern organic synthesis, enabling reactions that would otherwise be slow, unselective, or completely unfeasible. In the context of this compound, various catalysts are employed to facilitate its synthesis and subsequent chemical transformations.

Hypervalent iodine compounds have become indispensable reagents in organic synthesis due to their mild reaction conditions, low toxicity, and high selectivity. arkat-usa.orgnih.govacs.org They are frequently used as oxidants and can also serve as halogenating agents in the presence of a halide source. arkat-usa.org These reagents are particularly effective in the oxidative transformation of amides. nih.govmdpi.com

In reactions involving amides, hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (DIB or PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can facilitate a variety of transformations. arkat-usa.orgchim.it For instance, they can mediate Hofmann-type rearrangements of primary amides to form isocyanate intermediates, which can then be trapped by nucleophiles. thieme-connect.deresearchgate.netorganic-chemistry.org This provides a pathway to synthesize more complex amides or other nitrogen-containing compounds. organic-chemistry.org The general mechanism involves the initial reaction of the amide with the hypervalent iodine reagent to form an N-iodo intermediate, which then undergoes rearrangement. thieme-connect.de

Furthermore, hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), are powerful oxidants used for various transformations, including the oxidation of amides. nih.govmdpi.com These reagents can be used in stoichiometric amounts or generated catalytically in situ. nih.govmdpi.com In some cases, hypervalent iodine reagents can promote the cleavage of C-C bonds. For example, the reaction of 3-oxo-N-phenylbutanamide with (diacetoxyiodo)benzene in the presence of a Lewis acid and a halogen source can lead to the formation of 2,2-dihalo-N-phenylacetamides through C-C bond cleavage. beilstein-journals.orgresearchgate.netnih.gov

The table below summarizes some key hypervalent iodine reagents and their applications in amide chemistry.

| Hypervalent Iodine Reagent | Common Abbreviation | Oxidation State | Typical Applications in Amide Chemistry |

| (Diacetoxyiodo)benzene | DIB, PIDA | III | Oxidative rearrangements, acetoxylation, C-C bond cleavage. beilstein-journals.orgbeilstein-journals.org |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | III | Oxidative cyclizations, Hofmann-type rearrangements. arkat-usa.org |

| 2-Iodoxybenzoic acid | IBX | V | Oxidation of primary and secondary amides, oxidative dehomologation. nih.govmdpi.comthieme-connect.de |

| Dess-Martin Periodinane | DMP | V | Mild oxidation of alcohols to aldehydes or ketones. nih.govmdpi.com |

Lewis acids are electron-pair acceptors that can significantly influence the reactivity of organic molecules by coordinating to Lewis basic sites, such as the oxygen atom of a carbonyl group. wikipedia.org In the context of amide chemistry, Lewis acids can activate the amide bond, making it more susceptible to nucleophilic attack or other transformations. rsc.orgnih.govresearchgate.net

The use of Lewis acids in conjunction with other reagents can lead to novel reactivity. For example, in the (diacetoxyiodo)benzene-mediated transformation of 3-oxo-N-phenylbutanamide, Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) were found to be crucial for the reaction to proceed, leading to the formation of 2,2-dihalo-N-phenylacetamides. beilstein-journals.orgd-nb.info The Lewis acid is believed to activate the 1,3-dicarbonyl system, increasing both the nucleophilicity of the methylene (B1212753) carbon and the electrophilicity of the carbonyl carbon. beilstein-journals.orgd-nb.info This activation facilitates the subsequent reaction steps.

Various Lewis acids have been employed to modulate reactivity in amide-related reactions. The choice of Lewis acid can impact the reaction's efficiency and selectivity. Common Lewis acids used in organic synthesis include metal halides (e.g., AlCl₃, TiCl₄, SnCl₄) and metal triflates (e.g., Al(OTf)₃, Yb(OTf)₃). wikipedia.orgrsc.org Chiral Lewis acids have also been developed to achieve enantioselective transformations. nih.gov

The following table highlights the role of Lewis acids in specific transformations involving amide-containing substrates.

| Reaction | Substrate | Reagents | Lewis Acid | Role of Lewis Acid |

| Dihalogenation and C-C Cleavage | 3-Oxo-N-phenylbutanamide | DIB, Halogen Source | ZnCl₂, FeCl₃ | Activates the β-keto amide for dichlorination and subsequent cleavage. beilstein-journals.org |

| N-Arylation | Primary Amides | Aryl Halides, Pd catalyst | Boranes (e.g., BEt₃) | Forms an adduct with the amide, increasing its nucleophilicity. rsc.org |

| Hydrogenation | Tertiary Amides | H₂, Pt nanoparticles | Nb₂O₅, MoOx/TiO₂ | The Lewis acidic support weakens the C=O bond of the amide. researchgate.net |

The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. libretexts.org This reaction is often facilitated by coupling agents that activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for this purpose. libretexts.orgwikipedia.orgchemicalbook.com

DCC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then attacked by the amine to form the amide bond, with the byproduct being dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration. wikipedia.orgorganic-chemistry.org

The efficiency of DCC-mediated couplings can be significantly enhanced by the addition of a catalyst, such as 4-Dimethylaminopyridine (DMAP). wikipedia.orgnih.govthieme-connect.com DMAP acts as an acyl-transfer catalyst. organic-chemistry.organalis.com.my It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium species. thieme-connect.com This new intermediate is more reactive towards the amine and less prone to side reactions, such as the formation of N-acylurea, thus improving the yield and purity of the desired amide. wikipedia.org The combination of DCC and DMAP is particularly useful for coupling sterically hindered amino acids or when using weakly nucleophilic amines. chemicalbook.comnih.gov

| Catalyst / Reagent | Role in Amidation | Mechanism of Action |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. libretexts.orgorganic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Acyl-Transfer Catalyst | Reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, suppressing side reactions. wikipedia.orgthieme-connect.com |

The formation of carbon-nitrogen (C-N) bonds via radical intermediates has emerged as a powerful strategy in organic synthesis, offering alternative pathways to traditional methods. rsc.orgnih.gov These reactions often proceed under mild conditions and can provide access to complex nitrogen-containing molecules. nih.gov Recent advancements have focused on achieving stereoselectivity in these transformations. rsc.orgresearchgate.net

In the context of amide synthesis, radical reactions can be used to form C-N bonds in a stereoselective manner. rsc.org For example, copper-catalyzed enantioselective amination reactions involving radical intermediates have been developed. rsc.org One such process involves the generation of a benzylic radical through a hydrogen atom transfer (HAT) process. This radical is then trapped by a chiral copper(II)-amide complex, leading to a copper(III) intermediate that undergoes reductive elimination to form the chiral amide product with high enantioselectivity. rsc.org

The addition of N-centered radicals to unsaturated systems like allenes is another area of active research. nih.gov This approach allows for the synthesis of various nitrogen heterocycles. The regioselectivity of the radical addition can often be controlled, and the resulting vinyl or allyl radical intermediates can be trapped with various electrophiles to further functionalize the products. nih.gov

While specific examples directly involving this compound in stereoselective radical C-N bond formation are not extensively documented, the general principles are applicable to its synthesis and transformation, particularly for introducing chirality at specific positions.

Elucidation of Reaction Mechanisms Involving 3-Phenylbutanamides

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic strategies. For reactions involving this compound and its derivatives, mechanistic studies often combine experimental evidence with computational analysis.

The oxidative transformation of amides using hypervalent iodine reagents is a key area of study. nih.govresearchgate.net For instance, the oxidation of 3-oxo-N-substituted butanamides with (diacetoxyiodo)benzene (DIB) can lead to methylene acetoxylation. beilstein-journals.org A plausible mechanism for this transformation involves the initial interaction of the amide with DIB. beilstein-journals.org This could occur through the attack of the lone pair of electrons from the carbamoyl (B1232498) nitrogen or the carbonyl oxygen onto the iodine(III) center, forming an intermediate. beilstein-journals.org Alternatively, DIB might attack the C-C double bond of the enol form of the butanamide. beilstein-journals.org Subsequent bond cleavage and nucleophilic attack by an acetate (B1210297) ion would then yield the final acetoxylated product. beilstein-journals.org

In another example, the oxidative cleavage of the C-C bond in 3-oxo-N-phenylbutanamide mediated by DIB and a Lewis acid has been investigated. beilstein-journals.orgd-nb.info A proposed mechanism suggests that the reaction begins with the in situ formation of a halogenating agent, such as (dichloroiodo)benzene, which then dichlorinates the β-keto amide. beilstein-journals.orgd-nb.info The Lewis acid then activates this intermediate, facilitating the cleavage of the C-C bond to ultimately form the 2,2-dihalo-N-phenylacetamide product. beilstein-journals.orgd-nb.info

The Hofmann-type rearrangement of primary amides mediated by hypervalent iodine reagents also has a well-established mechanistic pathway. thieme-connect.de It starts with the formation of an N-haloamide or a related N-iodo intermediate, followed by rearrangement to an isocyanate, which can then be trapped by a nucleophile. thieme-connect.de

These proposed mechanisms are often supported by experimental observations, such as the isolation of intermediates, trapping experiments, and kinetic studies, providing a deeper understanding of the reaction pathways involved in the chemistry of this compound and related compounds.

Mechanistic Insights into Asymmetric Catalysis

The enantioselective synthesis of this compound and its derivatives is a significant area of research, with various catalytic systems developed to control stereochemistry. Mechanistic studies, often supported by density functional theory (DFT) calculations, have been crucial in understanding the origins of enantioselectivity in these transformations. The key strategies predominantly involve transition-metal catalysis, where chiral ligands play a pivotal role in creating a stereochemically defined environment for the bond-forming steps.

Copper-Catalyzed Enantioconvergent Processes

Copper catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amides. One notable advancement is the development of enantioconvergent substitution reactions, which allow for the transformation of a racemic starting material into a single enantiomer of the product.

A significant breakthrough was achieved in the copper-catalyzed enantioconvergent substitution of racemic α-haloamides. For instance, the reaction of racemic α-bromo-N-phenylbutanamide with phenol, catalyzed by a copper complex with a chiral bisoxazoline (BOX) ligand, yields the corresponding α-phenoxy amide with high yield and excellent enantioselectivity. researchgate.net Mechanistic investigations suggest a pathway that avoids the challenges of a competing uncatalyzed background reaction. researchgate.net The proposed cycle often involves the formation of a radical intermediate. In photoinduced copper-catalyzed processes for similar substrates, a chiral copper(I) photocatalyst, upon irradiation, enters an excited state. This excited species can engage with an alkyl halide to form a copper(II) intermediate and an alkyl radical. The radical then combines with a nucleophile within the chiral environment of the copper complex to form the C-N or C-O bond with high enantioselectivity, regenerating the copper(I) catalyst. snnu.edu.cnrsc.org

Detailed mechanistic studies on related copper-catalyzed enantioconvergent N-alkylation reactions highlight the assembly of the key catalyst in situ from multiple ligands, such as a bisphosphine and a phenoxide, coordinated to the copper center. rsc.org This multi-ligand system is crucial for achieving high enantioselectivity in the coupling of racemic alkyl halides with amides. rsc.org

Table 1: Copper-Catalyzed Enantioconvergent Substitution of Racemic α-Bromo-N-phenylbutanamide

| Entry | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data sourced from a study on enantioselective C-O bond formation. researchgate.net

Rhodium-Catalyzed Asymmetric Conjugate Addition

Another effective strategy for synthesizing chiral this compound derivatives is the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated amides. A key example is the synthesis of (R)-N-benzyl-3-phenylbutanamide. researchgate.net This reaction is catalyzed by a chiral rhodium(I) complex, typically generated in situ from a rhodium precursor like Rh(acac)(CH₂=CH₂)₂ and a chiral bisphosphine ligand such as (S)-BINAP. researchgate.net

The mechanism involves the formation of a rhodium-hydroxide (Rh-OH) species, which is activated by a base. This species undergoes transmetalation with the arylboronic acid to form an aryl-rhodium intermediate. The α,β-unsaturated amide then coordinates to the rhodium center, and the aryl group is transferred to the β-position of the amide in a migratory insertion step. The stereochemistry of this addition is dictated by the chiral ligand coordinated to the rhodium atom. Subsequent protonolysis releases the chiral product and regenerates the active catalyst. researchgate.net While effective in achieving high enantioselectivity, these reactions can sometimes be hampered by incomplete conversion. researchgate.net

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to N-benzyl crotonamide

| Arylboronic Acid | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data sourced from a study on Rh(I)-catalyzed asymmetric 1,4-addition. researchgate.net

Biomimetic Asymmetric Transamination

Biomimetic approaches, mimicking enzymatic pathways, offer another avenue for asymmetric synthesis. The asymmetric transamination of α-keto amides to form chiral peptide structures provides valuable mechanistic insights applicable to related amide syntheses. nih.gov In a process catalyzed by a chiral pyridoxamine (B1203002) derivative, the reaction begins with the condensation of the catalyst with an α-keto amide (such as an α-keto phenylbutanamide derivative) to create a ketimine intermediate. nih.gov

The crucial enantioselective step is a 1,3-proton shift, assisted by a side arm on the catalyst, which converts the ketimine to a chiral aldimine. nih.gov The rigidity and specific conformation of the catalyst-substrate complex in the transition state are responsible for the high degree of stereocontrol. Finally, hydrolysis of the aldimine releases the chiral amide product and regenerates the catalyst for the next cycle. nih.gov The electronic properties of the catalyst, such as N-quaternization of the pyridine (B92270) ring, have been shown to enhance catalytic activity and enantioselectivity by making the benzylic C-H of the ketimine more acidic and stabilizing the resulting carbanion intermediate. nih.gov

Computational and Theoretical Investigations of 3 Phenylbutanamide Systems

Quantum Chemical Modeling and Density Functional Theory (DFT) Applications

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a standard approach for investigating the properties of organic molecules like 3-phenylbutanamide. DFT methods, such as the popular B3LYP functional combined with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. researchgate.netresearchgate.net

For related molecules, such as N-hydroxy-4-phenylbutanamide and various β-ketoamides, DFT calculations have been successfully used to predict their structures and compare them with experimental data obtained from techniques like FTIR and NMR spectroscopy. researchgate.netresearchgate.net These studies often involve optimizing the molecular geometries to find the lowest energy conformations. conicet.gov.ar For instance, in a study on N-hydroxy-4-phenylbutanamide, DFT calculations at the B3LYP-D3BJ/6-311++G(d,p) level of theory were used to analyze the structure. researchgate.net Although specific DFT studies focused solely on this compound are not widely published, the established methodologies for similar compounds provide a robust framework for its theoretical investigation. These computational approaches can predict key parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Representative Theoretical Data for Amide-Containing Compounds (Note: This table is illustrative of typical data obtained from DFT calculations for related compounds, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Functional/Basis Set | Calculated Value |

|---|---|---|

| C=O Bond Length | B3LYP/6-31G(d,p) | ~1.23 Å |

| C-N Bond Length | B3LYP/6-31G(d,p) | ~1.36 Å |

| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | ~5-6 eV |

| Dipole Moment | B3LYP/6-31G(d,p) | ~3-4 Debye |

Conformational Analysis and Stability Studies (e.g., Tautomerism)

The flexibility of the butanamide chain and the phenyl group in this compound allows for multiple conformations. Conformational analysis using computational methods can identify the most stable arrangements of the atoms in space. This involves rotating the single bonds in the molecule and calculating the potential energy at each step to map out the potential energy surface. For the related compound 3-phenylbutan-2-one, DFT calculations have shown that staggered conformations, which minimize steric hindrance between the phenyl ring and adjacent methyl groups, are energetically favored. A similar principle would apply to this compound, where rotation around the C2-C3 and C3-phenyl bonds would determine the most stable conformers.

Tautomerism is another important aspect to consider. For β-ketoamides like 3-oxo-N-phenylbutanamide, the keto-enol tautomerism is a significant equilibrium. researchgate.netscirp.org Studies have shown that both ketoamide and Z-enolamide tautomers can coexist, with their relative populations influenced by the solvent and substituents. researchgate.net For this compound itself, which lacks the β-keto group, the most relevant tautomerism would be the amide-imidol equilibrium. However, the amide form is generally significantly more stable, and the imidol tautomer is not expected to be present in appreciable amounts under normal conditions. Computational studies can quantify the energy difference between these tautomers, confirming the overwhelming stability of the amide form.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. bohrium.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the carbonyl group of the amide, which is electron-deficient. This distribution suggests that the phenyl ring would be the site for electrophilic attack, whereas the carbonyl carbon would be susceptible to nucleophilic attack. The trifluoromethyl group in the related compound 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, for example, significantly influences its electronic properties. vulcanchem.com

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-poor and are attractive to nucleophiles. ajchem-a.com

For this compound, an MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The amide hydrogen atoms and the hydrogens on the phenyl ring would exhibit positive electrostatic potential, indicating them as sites for nucleophilic interaction. The phenyl ring itself would show a moderately negative potential, consistent with its aromatic character.

Theoretical Validation of Experimental Findings

A critical application of computational modeling is the validation and interpretation of experimental data. Theoretical calculations can be used to simulate spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and purity of a synthesized compound.

For instance, the vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum, after appropriate scaling to account for systematic errors in the calculations, can be compared with the experimental IR spectrum. researchgate.net A good correlation between the calculated and observed vibrational modes helps in the assignment of the experimental peaks to specific functional groups and vibrational motions within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. researchgate.net In studies of related diorganotin(IV) complexes of N-hydroxy-4-phenylbutanamide, theoretical IR and NMR spectra were compared to the experimental data, and it was concluded that the predicted structures were in good agreement with the experimental ones. researchgate.net This process of theoretical validation is crucial for confirming the molecular structure and understanding the electronic environment of the nuclei in this compound.

Strategic Applications of 3 Phenylbutanamide in Complex Organic Synthesis

Role as an Intermediate in the Synthesis of Diverse Organic Molecules

3-Phenylbutanamide and its derivatives are valuable intermediates in the synthesis of a wide array of organic molecules. Their structural features allow for various chemical transformations, making them key building blocks in multistep synthetic pathways.

One significant application is in the synthesis of quinoline (B57606) carboxamide derivatives. For instance, 3-oxo-N-phenylbutanamide serves as a crucial starting material. chula.ac.th The synthesis involves the condensation of aniline (B41778) and ethyl acetoacetate (B1235776) to produce 3-oxo-N-phenylbutanamide. chula.ac.th This intermediate then undergoes cyclization and further reactions to yield complex quinoline-based structures. chula.ac.th Quinoline scaffolds are of great interest in medicinal chemistry due to their presence in compounds with a broad range of biological activities. chula.ac.th

Furthermore, derivatives such as N-(2,3-dichlorophenyl)-3-phenylbutanamide are utilized as intermediates in the creation of more complex organic molecules with potential biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of this particular derivative typically involves the reaction of 2,3-dichloroaniline (B127971) with 3-phenylbutanoic acid.

The versatility of the butanamide core is also demonstrated in its use for creating compounds with potential applications in materials science. For example, N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide, with its reactive epoxide functionality, can be incorporated into polymer matrices. evitachem.com

The structural framework of this compound derivatives can be readily modified, allowing for the introduction of various functional groups. This adaptability makes them useful in generating libraries of compounds for screening in drug discovery and materials science research. For example, the butanamide structure can be part of more elaborate molecules like N-{4-(benzyloxy)phenylmethyl}-4-cyano-3-phenylbutanamide, which involves multi-step syntheses to introduce benzyloxy and cyano groups.

The table below summarizes key transformations where this compound derivatives act as intermediates:

| Starting Material | Reagents | Product | Application |

| 3-Oxo-N-phenylbutanamide | Polyphosphoric Acid | 4-Methylquinoline-2(1H)-one | Synthesis of quinoline carboxamides chula.ac.th |

| 3-Phenylbutanoic acid | 2,3-Dichloroaniline, DCC, DMAP | N-(2,3-dichlorophenyl)-3-phenylbutanamide | Intermediate for complex molecules |

| 3-Oxo-N-phenylbutanamide | (Diacetoxyiodo)benzene (B116549), Zinc(II) chloride | 2,2-Dichloro-N-phenylacetamide | Synthesis of dihaloacetamides beilstein-journals.orgd-nb.info |

Precursor for Heterocyclic Compound Synthesis

The this compound scaffold is a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its inherent chemical reactivity allows for cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.

A significant application is in the synthesis of quinoline derivatives. 3-Oxo-N-phenylbutanamide, formed from the condensation of aniline and ethyl acetoacetate, can be cyclized using polyphosphoric acid to produce 4-methylquinoline-2(1H)-one, a key intermediate in the synthesis of more complex quinoline structures. chula.ac.th

Furthermore, 3-oxobutanamides are employed in the synthesis of other heterocyclic systems like thiophenes and thiazoles. researchgate.net For example, treatment of 3-oxobutanamides with phenyl isocyanate can lead to intermediates that, upon reaction with α-halo carbonyl compounds, yield thiophene (B33073) and thiazole (B1198619) derivatives. researchgate.netresearchgate.net

The utility of this compound derivatives extends to the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles. 4-Hydrazinocarbonyl-3-phenylbutanamide can be reacted with aryl isothiocyanates to form phenylthiosemicarbazino derivatives. These intermediates can then be cyclized under different conditions to afford either 3-phenyl-4-{5-thioxo-4-(substituted phenyl)-4,5-dihydro-1H- cymitquimica.com-triazol-3-yl}butanamide or 3-phenyl-4-{5-(substituted phenyl) chula.ac.thcymitquimica.comthiadiazol-2-yl}butanamide. heteroletters.org Thiadiazole derivatives, in particular, are noted for a range of biological activities. ontosight.ai

The Biginelli reaction, a multi-component reaction, can also utilize 3-oxo-N-phenylbutanamide to construct 3,4-dihydropyrimidin-2(1H)-ones, which are medicinally relevant heterocyclic scaffolds. rsc.org

The following table outlines the synthesis of various heterocyclic systems from this compound precursors:

| This compound Derivative | Reagents | Resulting Heterocycle |

| 3-Oxo-N-phenylbutanamide | Polyphosphoric acid | Quinoline chula.ac.th |

| 3-Oxobutanamides | Phenyl isocyanate, α-halo carbonyl compounds | Thiophene, Thiazole researchgate.netresearchgate.net |

| 4-Hydrazinocarbonyl-3-phenylbutanamide | Aryl isothiocyanates, NaOH or H2SO4 | 1,2,4-Triazole, 1,3,4-Thiadiazole heteroletters.org |

| 3-Oxo-N-phenylbutanamide | Aldehyde, Urea (Biginelli Reaction) | Dihydropyrimidinone rsc.org |

Building Block in the Development of Advanced Chemical Scaffolds

This compound and its analogues serve as foundational building blocks for the construction of advanced and complex chemical scaffolds, which are pivotal in medicinal chemistry and materials science. ontosight.ai The inherent structural features of this compound can be strategically utilized to create larger, more intricate molecular architectures with specific functionalities.

One notable example is its role in the synthesis of dual-binding inhibitors. The N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide scaffold has been identified as a potent dual antagonist for the A2A adenosine (B11128) receptor (A₂AAR) and monoamine oxidase B (MAO-B). nih.gov This demonstrates how the butanamide structure can be integrated into a larger framework to achieve specific biological activities.

Furthermore, the versatility of butanamides as building blocks is highlighted in their use for creating diverse molecular libraries. For instance, N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide acts as a precursor for synthesizing various pharmaceuticals due to its reactive functional groups. evitachem.com Similarly, other complex structures like 1,3-Diamino-4-phenylbutan-2-ol (DAPB) derivatives, which are core motifs in therapeutically important molecules, can be synthesized using strategies that involve butanamide-like intermediates. d-nb.info

The development of novel chemical scaffolds often involves multi-component reactions where a butanamide derivative is a key reactant. The Biginelli reaction, for example, uses 3-oxo-N-phenylbutanamide to create the medicinally relevant 3,4-dihydropyrimidin-2(1H)-one scaffold, which is associated with a range of biological activities. rsc.org

The adaptability of the this compound framework allows for its incorporation into a variety of complex systems, as illustrated in the table below:

| This compound Derivative | Application in Scaffold Development | Resulting Scaffold Type |

| 4-Phenylbutanamide moiety | Integration into a benzothiazinone structure | Dual-binding A₂AAR/MAO-B inhibitor nih.gov |

| N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide | Precursor for pharmaceutical synthesis | Varied complex drug-like molecules evitachem.com |

| 3-Oxo-N-phenylbutanamide | Biginelli multi-component condensation | 3,4-Dihydropyrimidin-2(1H)-one scaffold rsc.org |

Utility in Derivatization for Structure-Reactivity Relationship Studies

The this compound framework is highly amenable to derivatization, making it a valuable tool for conducting structure-reactivity relationship (SRR) studies. By systematically modifying the structure of this compound and its analogues, researchers can investigate how specific chemical features influence reactivity and, by extension, biological activity.

An example of this is seen in the study of pyrazole-based inhibitors of meprin α and β. researchgate.net By creating a series of derivatives based on a core scaffold that can be conceptually related to butanamide structures, researchers can explore how different substituents affect inhibitory potency and selectivity. This allows for the identification of key structural motifs responsible for the desired biological effects. researchgate.net

The reactivity of the this compound backbone itself can be explored through derivatization. For instance, the oxidation of 3-oxo-butanamides using reagents like (diacetoxyiodo)benzene (DIB) leads to a novel carbon-carbon bond cleavage, yielding 2,2-dihalo-N-phenylacetamides. beilstein-journals.orgd-nb.info Studying this reaction with various substituted 3-oxo-N-phenylbutanamides reveals that the electronic properties of substituents on the phenyl ring have little effect on the reaction's outcome. beilstein-journals.orgd-nb.info

Furthermore, the synthesis of a series of N-substituted sulfonamides and carbamates from a butanamide-containing precursor allows for the evaluation of their antimicrobial and antioxidant activities. evitachem.com This systematic derivatization helps in understanding the structural requirements for these biological properties.

The table below provides examples of how derivatization of the this compound scaffold is used in SRR studies:

| Core Structure | Derivatization Strategy | Studied Relationship | Research Finding |

| 3-Oxo-N-phenylbutanamides | Introduction of various substituents on the N-phenyl ring | Effect of substituents on C-C bond cleavage reactivity | Electronic properties of substituents have minimal impact on the formation of 2,2-dihalo-N-phenylacetamides beilstein-journals.orgd-nb.info |

| Pyrazole-based scaffolds | Variation of substituents on the pyrazole (B372694) and phenyl rings | Influence of structural modifications on enzyme inhibition | Identification of potent and selective inhibitors of meprin α and β researchgate.net |

| Butanamide precursors | Synthesis of a series of sulfonamides and carbamates | Structure-activity relationship for antimicrobial and antioxidant properties | Enabled evaluation of how different N-substituents affect biological activity evitachem.com |

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly used to prepare 3-Phenylbutanamide, and what analytical methods validate its purity?

- Methodological Answer : this compound is typically synthesized via amidation of 3-phenylbutanoic acid or via condensation reactions involving phenylacetyl chloride and butylamine derivatives. Purity is validated using HPLC (≥98% purity thresholds) and NMR spectroscopy (e.g., confirming absence of unreacted precursors via δ 7.2–7.4 ppm aromatic proton signals) . Batch-specific certificates of analysis (CoA) should include residual solvent quantification via GC-MS, particularly for forensic applications .

Q. How does the electron-donating phenyl group influence the stability and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The phenyl group’s electron-donating resonance effects reduce the electrophilicity of the carbonyl carbon, making this compound less reactive toward nucleophiles compared to esters or acyl chlorides. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles like Grignard reagents can quantify reactivity differences. FT-IR (C=O stretch at ~1650 cm⁻¹) and computational DFT calculations (e.g., charge distribution on carbonyl carbon) further elucidate stability .

Q. What are the primary applications of this compound in forensic and pharmacological research?

- Methodological Answer : In forensic contexts, this compound is analyzed as a precursor in clandestine amphetamine synthesis. Wastewater-based epidemiology (WBE) studies quantify its presence in sewage to estimate regional illicit drug production, using LC-MS/MS with LOQs ≤1 ng/L . Pharmacologically, its derivatives are screened for neuroactivity via in vitro receptor-binding assays (e.g., dopamine D2 receptor affinity tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives with stereochemical complexity?

- Methodological Answer : Contradictions arise from diastereomeric mixtures or solvent-induced shifts. Strategies include:

- 2D NMR (COSY, NOESY) to assign stereochemistry via coupling constants and nuclear Overhauser effects.

- Variable-temperature NMR to detect dynamic rotational isomerism.

- X-ray crystallography (e.g., monoclinic P21/c space group parameters) for absolute configuration determination, as demonstrated in related N-phenylamide structures .

- Triangulate data with computational methods (e.g., Gaussian09 for predicted chemical shifts) .

Q. What experimental design considerations are critical for assessing this compound’s environmental persistence and toxicity in ecotoxicology studies?

- Methodological Answer :

- Sample preparation : Use SPE (solid-phase extraction) for aqueous matrices, followed by derivatization (e.g., BSTFA for GC-MS compatibility) .

- Persistence assays : Conduct OECD 301F biodegradability tests under aerobic conditions (28-day incubation, HPLC-UV quantification).

- Toxicity endpoints : Use Daphnia magna 48-hour EC50 assays and algal growth inhibition tests (ISO 8692), comparing results to structural analogs (e.g., 3-Phenylbutyric acid, LD50 = 320 mg/kg in rats) .

- Data normalization : Account for matrix effects (e.g., sewage sludge interference) via isotope-labeled internal standards (e.g., d5-3-Phenylbutanamide) .

Q. How can computational models predict the metabolic pathways of this compound in mammalian systems, and what in vitro assays validate these predictions?

- Methodological Answer :

- In silico prediction : Use software like ADMET Predictor™ or SwissADME to simulate Phase I (cytochrome P450 oxidation) and Phase II (glucuronidation) metabolism. Focus on potential hepatotoxicity markers (e.g., reactive quinone imine formation) .

- Validation assays :

- Microsomal stability tests : Incubate with rat liver microsomes (RLM) and NADPH, monitoring depletion via LC-MS.

- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify isoform-specific interactions .

Data Contradiction and Analysis

Q. What statistical and analytical approaches address discrepancies in quantitative structure-activity relationship (QSAR) studies of this compound analogs?

- Methodological Answer :

- Multivariate regression (e.g., PLS-DA) to identify confounding variables (e.g., logP vs. hydrogen-bond donor counts).

- Robust error analysis : Report confidence intervals for IC50 values (e.g., ±5% via triplicate assays) and use Grubbs’ test to exclude outliers .

- Cross-validate with independent datasets (e.g., ChEMBL bioactivity data) to confirm QSAR generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.